
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a complex organic compound belonging to the class of benzotriazines This compound is characterized by its unique structure, which includes a phenylimino group and a benzotriazin-4(3H)-ol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one with aniline under acidic conditions to form the phenylimino derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylimino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets. The phenylimino group can interact with enzymes and receptors, modulating their activity. The benzotriazin-4(3H)-ol core may also play a role in its biological effects by stabilizing the compound and facilitating its interaction with biological molecules.
類似化合物との比較
Similar Compounds
7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one: Lacks the phenylimino group, making it less reactive in certain chemical reactions.
3-(Phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol: Lacks the methyl group, which may affect its stability and reactivity.
Uniqueness
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is unique due to the presence of both the phenylimino and methyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
921933-47-3 |
|---|---|
分子式 |
C14H12N4O2 |
分子量 |
268.27 g/mol |
IUPAC名 |
7-methyl-1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C14H12N4O2/c1-10-7-8-12-13(9-10)18(20)16-14(17(12)19)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChIキー |
STBOQYHWKQSNPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)[N+](=C(N=[N+]2[O-])NC3=CC=CC=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


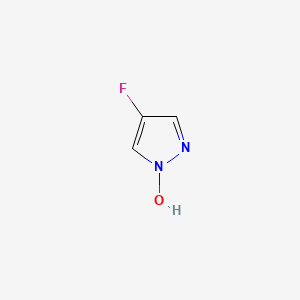

![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
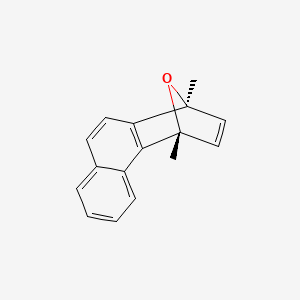
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)

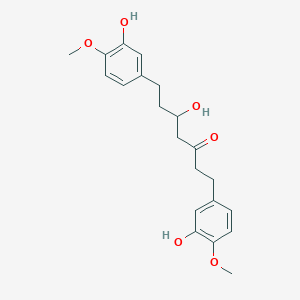
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

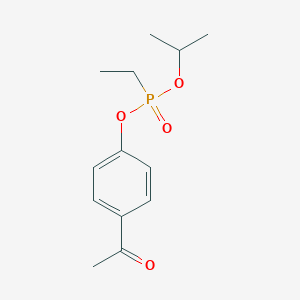

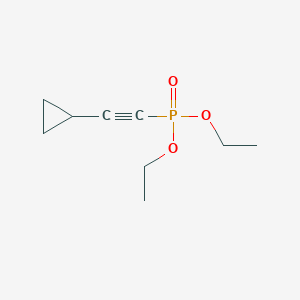
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)
